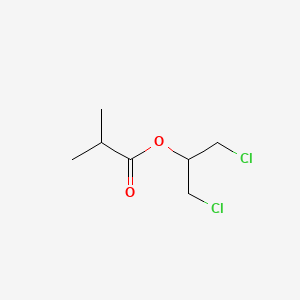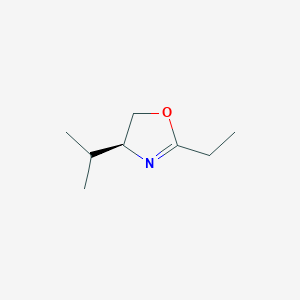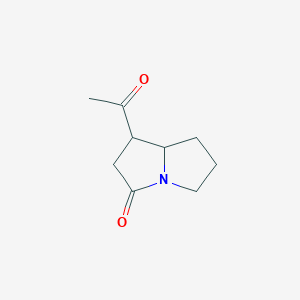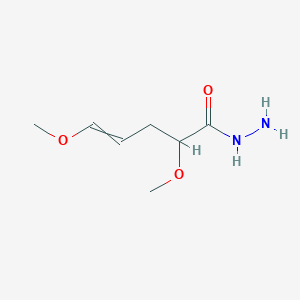![molecular formula C13H15NO B14402350 1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one CAS No. 89344-80-9](/img/structure/B14402350.png)
1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one is an organic compound that features a pyridine ring attached to a cyclohexene ring, with an ethanone group
Méthodes De Préparation
The synthesis of 1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with a cyclohexene derivative under specific conditions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to facilitate the process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions vary depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and carboxylic acids.
Applications De Recherche Scientifique
1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to various biochemical responses.
Pathways Involved: It may influence pathways related to cell signaling, metabolism, or gene expression, depending on the context of its use.
Comparaison Avec Des Composés Similaires
1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one can be compared with other similar compounds:
Similar Compounds: Examples include 1-(pyridin-4-yl)ethan-1-one and 1-(1-cyclohexen-1-yl)pyrrolidine.
Uniqueness: The unique combination of the pyridine and cyclohexene rings, along with the ethanone group, gives this compound distinct chemical and biological properties that differentiate it from other similar molecules.
Propriétés
Numéro CAS |
89344-80-9 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1-(6-pyridin-4-ylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C13H15NO/c1-10(15)12-4-2-3-5-13(12)11-6-8-14-9-7-11/h4,6-9,13H,2-3,5H2,1H3 |
Clé InChI |
SJIWFSRXWFQLNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CCCCC1C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)

![N-([1,1'-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide](/img/structure/B14402292.png)




![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)

![1-[2-(4-Chlorophenyl)-2-methyl-1-(phenylsulfanyl)propyl]-1H-imidazole](/img/structure/B14402327.png)


